1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a boronic ester, and a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Boronic Ester: The starting material, 2-aminopyridine, is reacted with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium-catalyzed conditions to form the boronic ester derivative.
Introduction of the Trifluoromethyl Ketone: The boronic ester is then subjected to a trifluoromethylation reaction using a suitable trifluoromethylating agent, such as trifluoroacetic anhydride, to introduce the trifluoromethyl ketone group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl ketone can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner used.
Scientific Research Applications
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Boronic Ester: Can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Trifluoromethyl Ketone: Can act as an electrophile in various reactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Similar structure but lacks the trifluoromethyl ketone group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the pyridine and trifluoromethyl ketone functionalities.
Uniqueness
1-(2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in multiple fields .
Properties
Molecular Formula |
C13H16BF3N2O3 |
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Molecular Weight |
316.09 g/mol |
IUPAC Name |
1-[2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H16BF3N2O3/c1-11(2)12(3,4)22-14(21-11)7-5-8(10(18)19-6-7)9(20)13(15,16)17/h5-6H,1-4H3,(H2,18,19) |
InChI Key |
CRJGAVRNQSBYQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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